molecular formula C6H11Cl2O2P B14724947 (2-Butoxyethenyl)phosphonic dichloride CAS No. 13436-77-6

(2-Butoxyethenyl)phosphonic dichloride

Cat. No.: B14724947
CAS No.: 13436-77-6
M. Wt: 217.03 g/mol
InChI Key: YFHCVJIQOZWQOM-UHFFFAOYSA-N
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Description

(2-Butoxyethenyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a butoxyethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butoxyethenyl)phosphonic dichloride typically involves the reaction of butoxyethene with phosphorus trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Butoxyethene+PCl3(2-Butoxyethenyl)phosphonic dichloride\text{Butoxyethene} + \text{PCl}_3 \rightarrow \text{this compound} Butoxyethene+PCl3​→(2-Butoxyethenyl)phosphonic dichloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Butoxyethenyl)phosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding phosphonates or phosphoramidates.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphonic acid derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphines.

Common Reagents and Conditions

    Substitution: Alcohols, amines, and thiols in the presence of a base.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Phosphonates: Formed by substitution reactions with alcohols.

    Phosphoramidates: Formed by substitution reactions with amines.

    Phosphonic Acids: Formed by hydrolysis or oxidation.

Scientific Research Applications

(2-Butoxyethenyl)phosphonic dichloride has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which (2-Butoxyethenyl)phosphonic dichloride exerts its effects involves the interaction of the phosphonic dichloride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    Methylphosphonic dichloride: Similar in structure but with a methyl group instead of a butoxyethenyl group.

    Ethylphosphonic dichloride: Contains an ethyl group instead of a butoxyethenyl group.

    Phenylphosphonic dichloride: Contains a phenyl group instead of a butoxyethenyl group.

Uniqueness

(2-Butoxyethenyl)phosphonic dichloride is unique due to the presence of the butoxyethenyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it suitable for specialized applications where other phosphonic dichlorides may not be as effective.

Properties

CAS No.

13436-77-6

Molecular Formula

C6H11Cl2O2P

Molecular Weight

217.03 g/mol

IUPAC Name

1-(2-dichlorophosphorylethenoxy)butane

InChI

InChI=1S/C6H11Cl2O2P/c1-2-3-4-10-5-6-11(7,8)9/h5-6H,2-4H2,1H3

InChI Key

YFHCVJIQOZWQOM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC=CP(=O)(Cl)Cl

Origin of Product

United States

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